2-[(1E)-3-(4-FLUOROPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID
Description
2-[(1E)-3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]benzoic acid is a fluorinated aromatic compound featuring a conjugated α,β-unsaturated ketone moiety linked to a benzoic acid group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and modulates lipophilicity, while the α,β-unsaturated system may contribute to bioactivity through Michael addition or conjugation with biological targets .
Properties
IUPAC Name |
2-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c17-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)16(19)20/h1-10H,(H,19,20)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUNNAJLEPBXBG-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1E)-3-(4-FLUOROPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base to form the corresponding cinnamic acid derivative. This intermediate is then subjected to a Knoevenagel condensation with benzaldehyde to yield the final product .
Chemical Reactions Analysis
2-[(1E)-3-(4-FLUOROPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Scientific Research Applications
2-[(1E)-3-(4-FLUOROPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-3-(4-FLUOROPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a broader class of α,β-unsaturated ketone derivatives of benzoic acid. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Key Findings :
Electronic Effects : Fluorine substitution (as in the target compound) reduces electron density in the phenyl ring compared to chlorinated analogs (e.g., 2,4-dichloro derivatives), influencing binding affinity to targets like PPARγ or kinases .
Reactivity : The α,β-unsaturated ketone in the target compound is less electrophilic than nitroalkene-containing analogs (e.g., 3-[5-(2-nitropent-1-en-1-yl)furan-2-yl]benzoic acid), which may reduce off-target interactions but also limit covalent binding to enzymes .
Crystallographic and Computational Insights
- For example, fluorinated analogs often exhibit C–H···F hydrogen bonding, which stabilizes crystal lattices .
- Thermodynamic Stability : Computational studies (e.g., using SHELX-based refinement) suggest that the fluorine atom in the target compound reduces torsional strain in the prop-1-en-1-yl chain compared to bulkier substituents (e.g., trifluoromethyl groups) .
Biological Activity
The compound 2-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]benzoic acid is a synthetic organic molecule with potential biological activities. This article explores its biological properties, particularly its antibacterial effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a fluorophenyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, flavonoids have demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These compounds often outperform traditional antibiotics in terms of minimum inhibitory concentration (MIC) values, which can be as low as 0.5 μg/mL for some derivatives .
Table 1: Antibacterial Activity Comparison
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Oxacillin | 512 | S. aureus |
| Ciprofloxacin | 8 | E. coli |
| Flavonoid A | 0.5 | MRSA |
Structure-Activity Relationships (SAR)
The presence of specific functional groups in the compound significantly influences its biological activity. For example, the 4-fluorophenyl moiety enhances interaction with bacterial enzymes, potentially leading to increased antibacterial efficacy . Studies suggest that modifications in the acyl chains can further optimize activity against resistant strains of bacteria.
Study on Antimicrobial Efficacy
A study conducted by Wu et al. (2013) examined various derivatives of phenolic compounds, revealing that those with hydroxyl substitutions exhibited enhanced antibacterial properties due to their ability to interact with bacterial cell membranes and inhibit critical enzymatic processes .
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of 2-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-y]benzoic acid. Preliminary results indicate promising outcomes in animal models, showing reduced bacterial load in infected tissues when treated with this compound compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
